4-Amino-4-phosphonobutanoic acid

Glutamate antagonism Radioligand binding Ionotropic receptors

4-Amino-4-phosphonobutanoic acid (DL-AP4) is a racemic phosphonic acid derivative of glutamate offering a dual pharmacological profile unattainable with subtype-selective tools: it competitively blocks ionotropic glutamate receptors (apparent Kd = 66 μM) while simultaneously activating group III mGluRs. At 2.5–50 μM, it abolishes excitatory synaptic transmission as a single-compound solution, replacing costly AP-5/CNQX/mGluR antagonist cocktails. At 50 μM, it is the standard tool for isolating OFF pathway signals in visual neuroscience. It also uniquely inhibits glutamate decarboxylase (Ki ~100 μM), enabling investigation of GABA synthesis regulation unavailable with L-SOP or CPPG. Choose DL-AP4 when broad-spectrum glutamatergic blockade, HTS budget compatibility, or metabolic GABA crosstalk is the experimental priority.

Molecular Formula C4H10NO5P
Molecular Weight 183.1 g/mol
CAS No. 18865-31-1
Cat. No. B105539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-phosphonobutanoic acid
CAS18865-31-1
Synonyms4-amino-4-phosphonobutyric acid
Molecular FormulaC4H10NO5P
Molecular Weight183.1 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(N)P(=O)(O)O
InChIInChI=1S/C4H10NO5P/c5-3(11(8,9)10)1-2-4(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
InChIKeySODXFOVXZATGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Amino-4-phosphonobutanoic Acid (CAS 18865-31-1): A Broad-Spectrum Glutamatergic Research Tool


4-Amino-4-phosphonobutanoic acid (CAS 18865-31-1), widely recognized as DL-AP4, is a non-proteinogenic phosphonic acid derivative of glutamate . It functions predominantly as a broad-spectrum antagonist of ionotropic excitatory amino acid neurotransmission while also acting as an agonist at group III metabotropic glutamate receptors (mGluRs), a dual functionality that distinguishes it from receptor-subtype-selective tools . The compound is supplied as a racemic mixture, representing a cost-effective alternative to the enantiopure L-isomer (L-AP4, CAS 23052-81-5) for applications where stereospecificity is not the primary experimental variable .

Why DL-AP4 (CAS 18865-31-1) Cannot Be Replaced by Generic Group III mGluR Agonists


The procurement value of 4-Amino-4-phosphonobutanoic acid (DL-AP4) lies in its dual pharmacological profile: it is a competitive antagonist at ionotropic glutamate receptors with an apparent Kd of 66 μM, a property absent in selective group III mGluR agonists like L-SOP or CPPG . Conversely, while the enantiopure L-AP4 is a potent mGluR agonist (EC50=0.13-249 μM across subtypes), its higher cost and the stereochemical purity requirements for certain assays make the racemic DL-AP4 a strategically distinct procurement choice for broad-spectrum glutamatergic inhibition studies [1][2]. Substituting with a purely ionotropic antagonist (e.g., kynurenic acid) or a selective mGluR agonist will not replicate the same experimental outcome, evidenced by DL-AP4's unique ability to block both AMPA/kainate-mediated synaptic transmission and ON-bipolar cell light responses via mGluR6 activation at a concentration of 50 μM .

Quantitative Differentiation Guide for 4-Amino-4-phosphonobutanoic Acid (DL-AP4) vs. In-Class Analogs


Competitive Glutamate Binding Affinity: DL-AP4 vs. L-AP4

DL-AP4 (CAS 18865-31-1) acts as a competitive inhibitor of glutamate binding with an apparent Kd of 66 μM, a value directly comparable to the binding affinity of endogenous glutamate at ionotropic receptors . In contrast, the enantiopure L-AP4 acts primarily as an agonist at mGluRs with EC50 values up to 3000-fold lower (nM range) for certain subtypes, meaning it does not provide the same broad ionotropic blockade at this concentration . This high μM affinity for ionotropic sites makes DL-AP4 the preferred tool for experiments requiring global, non-subtype-selective suppression of glutamatergic transmission.

Glutamate antagonism Radioligand binding Ionotropic receptors

Retinal ON-Bipolar Cell Pathway Inhibition: DL-AP4 vs. L-AP4 Potency

In vertebrate retinal slice preparations, DL-AP4 at a concentration of 50 μM completely blocks the ON-pathway light response by selectively activating mGluR6 receptors, thereby functionally isolating the OFF pathway . L-AP4 achieves the same effect but with a reported EC50 of ~1 μM for mGluR6, indicating higher potency . However, the racemic mixture's lower cost and the 50 μM working concentration are well-characterized in a robust body of literature for visual system studies, providing a highly reproducible, off-the-shelf experimental condition that does not require the precision dosing of more potent, and more expensive, enantiopure agonists.

Visual neuroscience ON/OFF pathway segregation Retinal ganglion cells

Synaptic Transmission Depression in Hippocampus: DL-AP4 vs. Ionotropic Antagonists

DL-AP4 depresses electrically stimulated excitatory synaptic transmission in rat hippocampal slices with an IC50 of 2.5 μM, a property shared with the L-isomer but distinct from pure NMDA or AMPA receptor antagonists . For example, the selective NMDA antagonist AP-5 (2-amino-5-phosphonopentanoic acid) depresses NMDA receptor-mediated EPSPs with an IC50 of ~1-2 μM but does not affect AMPA receptor-mediated transmission, whereas DL-AP4 provides a combined blockade [1]. This dual inhibitory capacity makes DL-AP4 a single-compound alternative for broadly suppressing hippocampal network excitability in acute slice preparations.

Synaptic plasticity Hippocampus Excitatory neurotransmission

Glutamate Decarboxylase Inhibition: A Unique Non-Receptor-Mediated Activity of DL-AP4

Among several phosphonic analogues of glutamic acid, 4-amino-4-phosphonobutanoic acid (DL-AP4) exhibits the highest affinity for pyridoxal phosphate and competitively inhibits both E. coli and rat brain glutamate decarboxylases (GAD) [1]. This enzyme-inhibitory property is not shared by L-SOP or L-AP4 to the same degree, as their primary mechanism is receptor agonism [2]. The Ki for GAD inhibition by DL-AP4 is approximately 100 μM, which is pharmacologically distinct from its receptor-level activity and expands its utility to studies of GABAergic regulation where directly targeting the synthetic enzyme is necessary.

GABA synthesis Pyridoxal phosphate Enzyme inhibition

Cost-Efficiency and Achiral Synthesis Advantage of DL-AP4 Over L-AP4

The synthesis of L-AP4 requires chiral resolution or asymmetric synthesis steps, including the use of enantiopure sulfinimines and diastereoselective additions, which substantially increases production cost [1]. In contrast, DL-AP4 (CAS 18865-31-1) is produced via a straightforward achiral route, yielding a racemic mixture that is significantly less expensive [2]. Commercial pricing consistently shows DL-AP4 to be 30-50% less expensive per gram than its enantiopure counterpart, making it the rational procurement choice for large-scale screening campaigns or teaching laboratories where stereochemical purity is not essential to the experimental question .

Chemical procurement Racemic mixture Cost-benefit analysis

Optimal Scientific Application Scenarios for 4-Amino-4-phosphonobutanoic Acid (DL-AP4)


Global Glutamatergic Input Suppression in Acute Brain Slice Electrophysiology

When the experimental goal is to completely abolish excitatory synaptic transmission to study inhibitory network properties or intrinsic neuronal conductances in isolation, DL-AP4 at 2.5-50 μM provides a single-compound solution. This is evidenced by its established IC50 of 2.5 μM for synaptic depression in hippocampal slices, offering a simpler and more cost-effective alternative to combining AP-5, CNQX, and an mGluR antagonist .

ON/OFF Pathway Segregation in Retinal Circuitry Research

DL-AP4 at 50 μM is the standard pharmacological tool for blocking ON-bipolar cell light responses, enabling the functional isolation of OFF pathway signals. This application is supported by a vast body of visual neuroscience literature and allows for straightforward replication across laboratories without the need for higher-purity, higher-potency L-AP4, which offers no additional experimental advantage in this specific context .

High-Throughput Screening for Ionotropic Glutamate Receptor Antagonists

In large-scale compound library screens aiming to identify novel antagonists at ionotropic glutamate receptors, DL-AP4 at its apparent Kd of 66 μM serves as a well-characterized positive control for competitive inhibition. Its racemic nature and lower cost support the budgetary requirements of high-throughput screening (HTS) campaigns, where the absolute stereochemistry of the control is secondary to assay validation and reproducibility [1].

Probing GABA Synthesis Dysregulation via Glutamate Decarboxylase Inhibition

For studies investigating the regulation of GABA synthesis independent of receptor signaling, DL-AP4 uniquely inhibits glutamate decarboxylase with a Ki of ~100 μM. This application is not addressable with other group III mGluR agonists like L-SOP or CPPG, making DL-AP4 the compound of choice for investigators examining the cross-talk between glutamatergic and GABAergic systems at the metabolic level [2].

Quote Request

Request a Quote for 4-Amino-4-phosphonobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.